2-phenoxy-N'-[(E)-[4-(propan-2-yl)phenyl]methylidene]acetohydrazide
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Overview
Description
2-phenoxy-N’-[(E)-[4-(propan-2-yl)phenyl]methylidene]acetohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are a group of organic compounds characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N’-[(E)-[4-(propan-2-yl)phenyl]methylidene]acetohydrazide typically involves the condensation reaction between 2-phenoxyacetohydrazide and 4-(propan-2-yl)benzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N’-[(E)-[4-(propan-2-yl)phenyl]methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The phenoxy and isopropyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
2-phenoxy-N’-[(E)-[4-(propan-2-yl)phenyl]methylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It may be explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the production of advanced materials and as a precursor for other chemical syntheses.
Mechanism of Action
The mechanism of action of 2-phenoxy-N’-[(E)-[4-(propan-2-yl)phenyl]methylidene]acetohydrazide involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which may be crucial for its biological activity. Additionally, the compound can interact with cellular proteins and enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetamide derivatives: These compounds share the phenoxy group and have similar chemical properties.
Hydrazone derivatives: Compounds with the hydrazone functional group exhibit similar reactivity and applications.
Benzaldehyde derivatives: These compounds have the benzaldehyde moiety, contributing to their chemical behavior.
Uniqueness
2-phenoxy-N’-[(E)-[4-(propan-2-yl)phenyl]methylidene]acetohydrazide is unique due to the combination of its phenoxy, isopropyl, and hydrazone groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-phenoxy-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-14(2)16-10-8-15(9-11-16)12-19-20-18(21)13-22-17-6-4-3-5-7-17/h3-12,14H,13H2,1-2H3,(H,20,21)/b19-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGXTUKCSVHFJSJ-XDHOZWIPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)COC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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